Cas no 1566254-75-8 (3-amino-5-bromo-1-2-(propan-2-yloxy)ethyl-1,4-dihydropyridin-4-one)

3-アミノ-5-ブロモ-1-[2-(プロパン-2-イルオキシ)エチル]-1,4-ジヒドロピリジン-4-オンは、ピリジン骨格にアミノ基とブロモ基を有する有機化合物です。その特徴的な構造により、医薬品中間体や有機合成の原料として高い有用性を示します。ブロモ基の反応性を活かした求核置換反応や、アミノ基を利用した誘導体合成が可能です。プロポキシエチル基の導入により脂溶性が調整されており、生体適合性や膜透過性の向上が期待されます。特に抗不整脈薬やカルシウム拮抗剤の開発において、重要な中間体としての応用が研究されています。

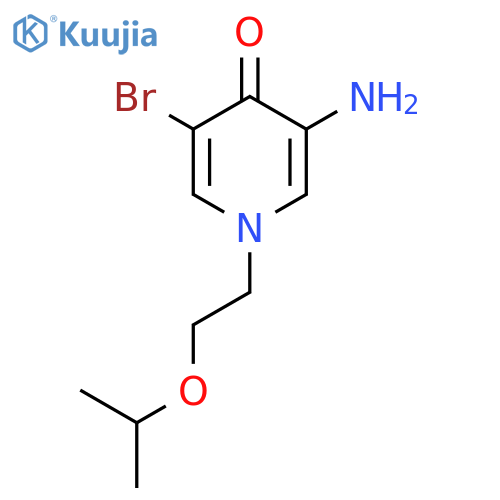

1566254-75-8 structure

商品名:3-amino-5-bromo-1-2-(propan-2-yloxy)ethyl-1,4-dihydropyridin-4-one

3-amino-5-bromo-1-2-(propan-2-yloxy)ethyl-1,4-dihydropyridin-4-one 化学的及び物理的性質

名前と識別子

-

- 3-amino-5-bromo-1-2-(propan-2-yloxy)ethyl-1,4-dihydropyridin-4-one

- 1566254-75-8

- EN300-1106733

- 3-amino-5-bromo-1-[2-(propan-2-yloxy)ethyl]-1,4-dihydropyridin-4-one

-

- インチ: 1S/C10H15BrN2O2/c1-7(2)15-4-3-13-5-8(11)10(14)9(12)6-13/h5-7H,3-4,12H2,1-2H3

- InChIKey: KJQHGKNGCBYZRN-UHFFFAOYSA-N

- ほほえんだ: BrC1C(C(=CN(C=1)CCOC(C)C)N)=O

計算された属性

- せいみつぶんしりょう: 274.03169g/mol

- どういたいしつりょう: 274.03169g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 311

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.6Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

3-amino-5-bromo-1-2-(propan-2-yloxy)ethyl-1,4-dihydropyridin-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1106733-0.1g |

3-amino-5-bromo-1-[2-(propan-2-yloxy)ethyl]-1,4-dihydropyridin-4-one |

1566254-75-8 | 95% | 0.1g |

$804.0 | 2023-10-27 | |

| Enamine | EN300-1106733-5.0g |

3-amino-5-bromo-1-[2-(propan-2-yloxy)ethyl]-1,4-dihydropyridin-4-one |

1566254-75-8 | 5g |

$3770.0 | 2023-05-24 | ||

| Enamine | EN300-1106733-2.5g |

3-amino-5-bromo-1-[2-(propan-2-yloxy)ethyl]-1,4-dihydropyridin-4-one |

1566254-75-8 | 95% | 2.5g |

$1791.0 | 2023-10-27 | |

| Enamine | EN300-1106733-10g |

3-amino-5-bromo-1-[2-(propan-2-yloxy)ethyl]-1,4-dihydropyridin-4-one |

1566254-75-8 | 95% | 10g |

$3929.0 | 2023-10-27 | |

| Enamine | EN300-1106733-5g |

3-amino-5-bromo-1-[2-(propan-2-yloxy)ethyl]-1,4-dihydropyridin-4-one |

1566254-75-8 | 95% | 5g |

$2650.0 | 2023-10-27 | |

| Enamine | EN300-1106733-0.05g |

3-amino-5-bromo-1-[2-(propan-2-yloxy)ethyl]-1,4-dihydropyridin-4-one |

1566254-75-8 | 95% | 0.05g |

$768.0 | 2023-10-27 | |

| Enamine | EN300-1106733-1.0g |

3-amino-5-bromo-1-[2-(propan-2-yloxy)ethyl]-1,4-dihydropyridin-4-one |

1566254-75-8 | 1g |

$1299.0 | 2023-05-24 | ||

| Enamine | EN300-1106733-0.5g |

3-amino-5-bromo-1-[2-(propan-2-yloxy)ethyl]-1,4-dihydropyridin-4-one |

1566254-75-8 | 95% | 0.5g |

$877.0 | 2023-10-27 | |

| Enamine | EN300-1106733-0.25g |

3-amino-5-bromo-1-[2-(propan-2-yloxy)ethyl]-1,4-dihydropyridin-4-one |

1566254-75-8 | 95% | 0.25g |

$840.0 | 2023-10-27 | |

| Enamine | EN300-1106733-10.0g |

3-amino-5-bromo-1-[2-(propan-2-yloxy)ethyl]-1,4-dihydropyridin-4-one |

1566254-75-8 | 10g |

$5590.0 | 2023-05-24 |

3-amino-5-bromo-1-2-(propan-2-yloxy)ethyl-1,4-dihydropyridin-4-one 関連文献

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

1566254-75-8 (3-amino-5-bromo-1-2-(propan-2-yloxy)ethyl-1,4-dihydropyridin-4-one) 関連製品

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量